molecular formula C7H5FO2 B135551 2-Fluoro-6-hydroxybenzaldehyde CAS No. 38226-10-7

2-Fluoro-6-hydroxybenzaldehyde

Cat. No. B135551
Key on ui cas rn: 38226-10-7
M. Wt: 140.11 g/mol
InChI Key: FZIBGCDUHZBOLA-UHFFFAOYSA-N
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Patent
US05935973

Procedure details

A solution of boron tribromide in dichloromethane (1M; 20.15 ml) was added dropwise to a stirring solution of 2-fluoro-6-methoxybenzaldehyde (4.66 g, prepared as described above) in dichloromethane (40 ml) at -78° C. The mixture was allowed to warm to ambient temperature then water (150 ml) was added and the mixture extracted with dichloromethane (3×100 ml). The combined extracts were washed with water (100 ml) then brine (100 ml) and the solvent evaporated. Distillation of the residue at reduced pressure gave 2-fluoro-6-hydroxybenzaldehyde (2.0 g), contaminated with 7% of the starting methoxy compound, as an oil b.p. 60° C. at 4.66 mbar, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
20.15 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[F:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14]C)[C:7]=1[CH:8]=[O:9].O>ClCCl>[F:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[C:7]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
4.66 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1)OC
Name
Quantity
20.15 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (100 ml)
CUSTOM
Type
CUSTOM
Details
brine (100 ml) and the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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